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molecular formula C12H12N2O2S B1284102 Ethyl 2-(phenylamino)-4-thiazolecarboxylate CAS No. 126533-76-4

Ethyl 2-(phenylamino)-4-thiazolecarboxylate

Cat. No. B1284102
M. Wt: 248.3 g/mol
InChI Key: VTCUMDSDWMYUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933355

Procedure details

Following a procedure similar to that described in Preparation 15, the desired compound was prepared from 8.5 g of ethyl 2-anilinothiazol-4-carboxylate, 2 g of lithium aluminum hydride and 150 ml of tetrahydrofuran, as colorless flakes having the following physical properties.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[S:9][CH:10]=[C:11]([C:13](OCC)=[O:14])[N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH:1]([C:8]1[S:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C=1SC=C(N1)C(=O)OCC
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in Preparation 15

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C=1SC=C(N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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